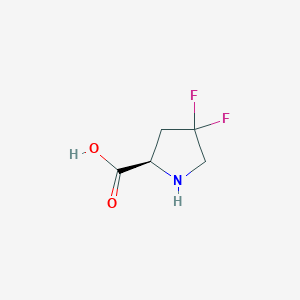

(R)-4,4-Difluoropyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C5H7F2NO2 |

|---|---|

Molekulargewicht |

151.11 g/mol |

IUPAC-Name |

(2R)-4,4-difluoropyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1 |

InChI-Schlüssel |

ZPBIYZHGBPBZCK-GSVOUGTGSA-N |

Isomerische SMILES |

C1[C@@H](NCC1(F)F)C(=O)O |

Kanonische SMILES |

C1C(NCC1(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The synthesis typically begins with a pyrrolidine precursor, such as pyrrolidine-2-carboxylic acid or its protected derivatives. Fluorination at the 4-position is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which facilitate the substitution of hydroxyl or hydrogen groups with fluorine atoms. For example, 4,4-difluoropyrrolidine-2-carboxylic acid tert-butyl ester serves as a key intermediate, enabling subsequent deprotection and resolution steps.

Fluorination Strategies

Fluorination efficiency depends on the reagent and solvent system:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DAST | Dichloromethane | 0–25°C | 85–90 |

| Selectfluor | Acetonitrile | 60–80°C | 78–82 |

DAST offers higher yields under milder conditions, but Selectfluor is preferred for large-scale reactions due to its stability. The reaction mechanism involves nucleophilic displacement, where the fluorine source attacks the protonated intermediate formed at the 4-position of the pyrrolidine ring.

Chiral Resolution and Enantiomeric Control

Enzymatic Resolution

Racemic 4,4-difluoropyrrolidine-2-carboxylic acid is resolved using lipases or esterases, which selectively hydrolyze one enantiomer of a prochiral ester. For instance, Candida antarctica lipase B achieves >98% enantiomeric excess (ee) for the (R)-enantiomer when applied to tert-butyl esters. This method is scalable but requires optimization of pH and temperature to maintain enzyme activity.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers with high precision. A study using a Chiralpak IA column and hexane/isopropanol mobile phase reported 99.5% ee for (R)-4,4-difluoropyrrolidine-2-carboxylic acid, albeit with higher operational costs.

Hydrolysis and Deprotection Optimization

tert-Butyl Ester Hydrolysis

The tert-butyl protecting group is removed under acidic or basic conditions:

# Example procedure from Ambeed (2020):

1. Dissolve tert-butyl ester (5.0 g, 18.86 mmol) in THF (40 mL).

2. Add 2M LiOH (20 mL) at 0°C.

3. Stir at 20°C for 2 hours.

4. Acidify to pH 2 with HCl.

5. Extract with EtOAc and concentrate to isolate product.

This method achieves 94% yield, with the mild basic conditions minimizing side reactions.

Alternative Protecting Groups

Benzyl and methyl esters are less common due to harsher deprotection requirements. For example, benzyl esters necessitate hydrogenolysis with palladium catalysts, introducing metal contamination risks.

Industrial-Scale Production Challenges

Cost-Effective Fluorination

Large-scale fluorination requires balancing reagent cost and reaction efficiency. Selectfluor, though expensive, is favored in continuous-flow systems for its consistent performance and safety profile.

Waste Management

Fluorination byproducts, such as HF, demand robust neutralization protocols. Calcium hydroxide slurry is widely used to precipitate fluoride ions, ensuring compliance with environmental regulations.

Analytical Validation of Synthesis

Purity Assessment

High-Resolution Mass Spectrometry (HRMS) and NMR are critical for verifying molecular integrity. The (R)-enantiomer exhibits distinct $$ ^1H $$ NMR shifts at δ 4.60–4.94 ppm for the chiral center, compared to δ 4.72–4.94 ppm for the (S)-form.

Enantiomeric Excess Determination

Chiral HPLC remains the gold standard, but circular dichroism (CD) spectroscopy offers a rapid alternative. A strong positive Cotton effect at 220 nm confirms the (R)-configuration.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Enzymatic Resolution | 85 | 98 | Moderate |

| Chiral HPLC | 70 | 99.5 | Low |

| Asymmetric Synthesis | 65 | 95 | High |

Asymmetric synthesis, though less efficient, avoids resolution steps and is gaining traction for API manufacturing.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-4,4-Difluorpyrrolidin-2-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe zu einem Alkohol oder einem Aldehyd umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Fluoratome durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen fluorierte Alkohole, Aldehyde und substituierte Pyrrolidinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-4,4-Difluorpyrrolidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Fluoratome verbessern die Bindungsaffinität und -selektivität, was zu einer Hemmung oder Modulation der Aktivität des Ziels führt. Die beteiligten Pfade können je nach spezifischer Anwendung eine Enzyminhibition oder Rezeptoraktivierung umfassen.

Wirkmechanismus

The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. The pathways involved may include enzyme inhibition or receptor activation, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Comparison: (R)- vs. (S)-4,4-Difluoropyrrolidine-2-carboxylic Acid

The S-enantiomer (CAS: 52683-81-5) shares the same molecular formula (C₅H₇F₂NO₂) and molar mass (151.11 g/mol) as the R-isomer but differs in stereochemical configuration. Key distinctions include:

- Synthesis : The S-isomer is synthesized via high-yield routes (>98%) using N-Boc-4,4-difluoro-L-proline or Boc-4-oxo-L-proline methyl ester as intermediates . The R-isomer’s synthesis is less documented but typically involves chiral resolution or asymmetric catalysis.

- Applications : The S-isomer is more prevalent in peptide synthesis due to its commercial availability, while the R-isomer is utilized in niche applications requiring specific stereochemistry, such as protease inhibitor development .

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| CAS Number | 1401332-74-8 | 52683-81-5 |

| Purity | 97% | 98% |

| Key Use | Targeted enantiomeric APIs | Peptide synthesis |

Salt Forms: Hydrochloride and Trifluoroacetic Acid Complexes

Salts of the S-isomer, such as (S)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1588480-37-8, C₅H₈ClF₂NO₂, MW: 187.57 g/mol), improve solubility in polar solvents, facilitating reactions in aqueous media . In contrast, the trifluoroacetic acid (TFA) complex (CAS: 1373255-09-4, C₇H₈F₅NO₄, MW: 265.14 g/mol) is used to stabilize the compound during storage .

| Compound | CAS Number | Molecular Weight | Key Property |

|---|---|---|---|

| S-Isomer Hydrochloride | 1588480-37-8 | 187.57 g/mol | Enhanced solubility |

| S-Isomer TFA Complex | 1373255-09-4 | 265.14 g/mol | Storage stability |

Substituted Derivatives: Methyl and Protected Forms

- (R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic Acid (CAS: 1305325-21-6, C₆H₉F₂NO₂, MW: 177.14 g/mol): The methyl group at the 1-position introduces steric hindrance, altering reactivity in coupling reactions .

- Boc-Protected Derivatives: (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (CAS: 203866-15-3, C₁₀H₁₅F₂NO₄, MW: 251.23 g/mol) is a key intermediate in solid-phase peptide synthesis, offering orthogonal protection for the amine group .

| Compound | CAS Number | Molecular Weight | Role |

|---|---|---|---|

| R-1-Methyl Derivative | 1305325-21-6 | 177.14 g/mol | Steric modulation |

| S-Boc-Protected Acid | 203866-15-3 | 251.23 g/mol | Peptide intermediate |

Fluorinated Proline Analogs

Compared to non-fluorinated proline, the 4,4-difluoro substitution in both R- and S-isomers reduces ring puckering flexibility, which can enhance binding affinity in protein targets. For example, 4-fluoroproline (non-4,4-difluoro) lacks the conformational restraint provided by dual fluorination, leading to different biological activities .

Biologische Aktivität

(R)-4,4-Difluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including two fluorine atoms on the fourth carbon of the pyrrolidine ring, has implications for drug development and protein interaction studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C5H7F2NO2

- Molecular Weight : 186.59 g/mol

- Structure : The compound features a pyrrolidine ring with two fluorine substituents, which enhances its lipophilicity and alters its electronic properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Preliminary studies indicate that fluorinated compounds often exhibit enhanced interactions with proteins due to increased lipophilicity and altered electronic properties. These interactions may modulate protein conformation and influence enzymatic activities.

Potential Mechanisms Include:

- Protein Interaction : The compound may bind to active sites on enzymes or receptors, altering their activity.

- Chirality Influence : The "R" configuration suggests specific stereochemical properties that could impact biological interactions significantly.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-4,4-Difluoropyrrolidine-2-carboxylic acid | C5H7F2NO2 | Enantiomer with potential differing biological activity |

| 4,4-Difluoro-D-Proline | C5H8F2N | Used in peptide synthesis |

| 4-Fluoroproline | C5H8FNO | Has one less fluorine; used in protein studies |

| 3-Fluoropyrrolidine | C5H8FN | Different position of fluorine; varied reactivity |

The distinct stereochemistry and fluorination pattern of this compound may lead to unique biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the use of this compound in various therapeutic contexts:

- Enzyme Inhibition : Research indicates that derivatives containing (R)-4,4-difluoroproline exhibit inhibitory effects on specific proteasome subunits such as LMP2. For instance, a study reported IC50 values for LMP2 inhibition in the range of 65.6–69.4 nM for compounds incorporating this moiety .

- Peptide Synthesis : The compound serves as a valuable building block in synthesizing peptides with potential therapeutic applications. Its incorporation into peptide chains can influence the structural rigidity and biological activity of the resulting molecules.

- Fluorinated Compound Properties : The introduction of fluorine atoms has been shown to enhance the pharmacokinetic properties of drug candidates by improving metabolic stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.